molecular formula C11H19NO4 B558553 (r)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid CAS No. 101555-60-6

(r)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid

Cat. No. B558553
M. Wt: 229,27 g/mole
InChI Key: GDWKIRLZWQQMIE-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid” is a chemical compound with the CAS Number: 101555-60-6 . It has a molecular weight of 229.28 and its IUPAC name is [(2R)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]acetic acid . The compound is typically stored in a refrigerator and is available in a white to yellow solid form .


Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, a 5% sodium hydroxide solution is added dropwise to a solution of ®-2-(pyrrolidin-2-yl)acetic acid hydrochloride in water . After diluting the solution with acetone, di-tert-butyl dicarbonate is added dropwise . The mixture is then stirred at ambient temperature for about 6 hours and the acetone is removed in vacuo . In the second stage, the pH is adjusted to 3 by adding 3M hydrochloric acid dropwise, at about 0° C . Following standard extractive workup with ethyl acetate, the crude residue is purified by silica gel column chromatography to yield the title product .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 . This indicates that the compound has a pyrrolidine ring with a tert-butoxycarbonyl group and an acetic acid group attached to it .


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.87 cm/s . The compound has a Log Po/w (iLOGP) of 2.12 , indicating its lipophilicity. It is very soluble, with a solubility of 4.99 mg/ml .

Scientific Research Applications

  • Synthesis of Protected Aldehyde Building Blocks : Groth and Meldal (2001) synthesized similar compounds for use in combinatorial solid-phase synthesis of peptide isosteres. They investigated the stability of the N-Boc N,O-acetal moiety under acidic conditions and demonstrated its utility in nucleophilic reactions (Groth & Meldal, 2001).

  • Synthesis and Binding Studies of Stereochemically Divergent Pyrrolidine PNAs : Kumar and Meena (2003) reported the synthesis of trans-L/D-2-(tert-butoxycarbonylaminomethyl)-4-(thymin-1-yl) pyrrolidin-1-yl acetic acids and their incorporation in PNA oligomers for DNA binding studies (Kumar & Meena, 2003).

  • Synthesis of Azabicyclo[3.2.0]heptan-7-ones from Pyrrole : Gilchrist, Lemos, and Ottaway (1997) synthesized azabicyclo[3.2.0]heptan-7-ones from pyrrole, using tert-butoxycarbonyl substituents in the process (Gilchrist, Lemos, & Ottaway, 1997).

  • Study on Divergent Synthesis of Pyrrolidin-1-yl But-3-enoic Acid Ethyl Ester : Rossi et al. (2007) conducted studies on divergent synthesis involving 1-tert-butoxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene, leading to various compounds including pyrrolidin-1-yl but-3-enoic acid ethyl ester (Rossi et al., 2007).

  • Crystal Structure Analysis of N-tert-Butoxycarbonyl Compounds : Rajalakshmi et al. (2013) analyzed the crystal structure of N-tert-butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, providing insights into molecular interactions and structural configurations (Rajalakshmi et al., 2013).

  • Synthesis of Cyclic γ-Aminobutyric Acid Analogues : Petz et al. (2019) reported the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, using intermolecular [2+2]-photocycloaddition (Petz et al., 2019).

  • Quantum Chemical Investigation of Pyrrolidinones : Bouklah et al. (2012) conducted DFT and quantum chemical calculations on substituted pyrrolidinones, exploring electronic properties like HOMO and LUMO energies (Bouklah et al., 2012).

  • Intramolecular Cyclisation of N-(2-Alken-1-yl)amides : Galeazzi et al. (1996) explored the cyclisation of amides to synthesize biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms, including (R)- and (S)-3-pyrrolidineacetic acid (Galeazzi, Mobbili, & Orena, 1996).

  • Synthesis of Glucokinase Activator Intermediates : Fujieda and Maeda (2019) developed a synthetic method for a glucokinase activator's key intermediate, involving asymmetric transfer hydrogenation of a pyrroline derivative (Fujieda & Maeda, 2019).

  • Synthesis and Evaluation of S1P Receptor Agonists : Yan et al. (2006) synthesized a series of 2-aryl(pyrrolidin-4-yl)acetic acids as agonists of S1P receptors, demonstrating their biological activities and pharmacokinetic properties (Yan et al., 2006).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWKIRLZWQQMIE-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350916
Record name boc-d-beta-homoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid

CAS RN

101555-60-6
Record name boc-d-beta-homoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(r)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(r)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid
Reactant of Route 3
(r)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(r)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(r)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid
Reactant of Route 6
(r)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid

Citations

For This Compound
1
Citations
W McCoull, RD Abrams, E Anderson… - Journal of Medicinal …, 2017 - ACS Publications
Inhibition of the protein–protein interaction between B-cell lymphoma 6 (BCL6) and corepressors has been implicated as a therapeutic target in diffuse large B-cell lymphoma (DLBCL) …
Number of citations: 65 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.